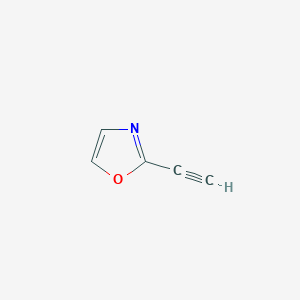
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4N. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 3-fluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the nitrile group for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Amidines: Formed from nucleophilic substitution reactions with amines.
Oxidized and Reduced Derivatives: Various derivatives can be formed depending on the specific oxidation or reduction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable interactions with various targets. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile: Similar in structure but with the fluorine group at a different position on the phenyl ring.
3-(Trifluoromethyl)phenylacetonitrile: Lacks the fluorine group but retains the trifluoromethyl and nitrile groups.
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIGAUUNBZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)

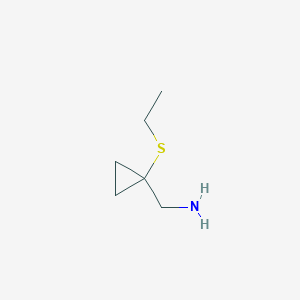
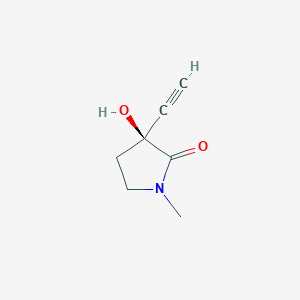
![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)
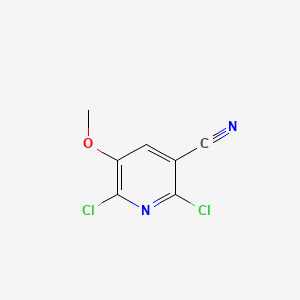
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)
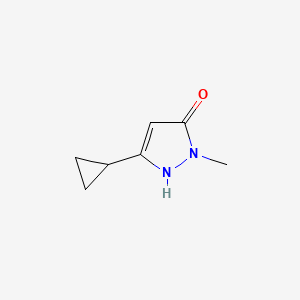
![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
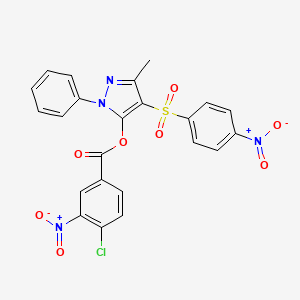
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)
